Methyl 6-aminopyridazine-4-carboxylate
Description
Methyl 6-aminopyridazine-4-carboxylate is a heterocyclic compound featuring a pyridazine core substituted with an amino group at the 6-position and a methyl ester at the 4-position (Figure 1). This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical research. Its applications span drug design, particularly in kinase inhibition and antimicrobial agent development, as suggested by medicinal chemistry precedents .
Properties
Molecular Formula |
C6H7N3O2 |
|---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
methyl 6-aminopyridazine-4-carboxylate |
InChI |
InChI=1S/C6H7N3O2/c1-11-6(10)4-2-5(7)9-8-3-4/h2-3H,1H3,(H2,7,9) |
InChI Key |
ANEDFFNBUBLRAB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NN=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-aminopyridazine-4-carboxylate typically involves the reaction of 6-chloropyridazine-4-carboxylic acid with methylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Methyl 6-aminopyridazine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyridazine derivatives.
Scientific Research Applications
Methyl 6-aminopyridazine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor antagonists.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of Methyl 6-aminopyridazine-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It can also interact with receptors, modulating their signaling pathways. These interactions are crucial for its potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Key analogs of Methyl 6-aminopyridazine-4-carboxylate include:
- Methyl 3-Methylpyridazine-4-Carboxylate: Substituted with a methyl group at the 3-position instead of an amino group at the 6-position.
- Methyl 6-Arylpyridazine-4-Carboxylate : Features an aryl group (e.g., phenyl) at the 6-position, altering steric bulk and electronic delocalization.
- Methyl 6-Oxohexahydropyridazine-4-Carboxylate : A saturated derivative with a ketone at the 6-position, reducing aromaticity and increasing conformational flexibility .
Table 1: Comparative Properties of Pyridazine Derivatives
| Compound | Substituents | Molecular Weight (g/mol) | Key Properties | Applications |
|---|---|---|---|---|
| This compound | 6-NH₂, 4-COOCH₃ | ~183.17 | High polarity, moderate aqueous solubility | Drug intermediates, enzyme inhibitors |
| Methyl 3-methylpyridazine-4-carboxylate | 3-CH₃, 4-COOCH₃ | ~168.15 | Lower polarity, hydrophobic | Agrochemicals, material science |
| Methyl 6-arylpyridazine-4-carboxylate | 6-Ar, 4-COOCH₃ | ~230–260 (varies) | Enhanced π-stacking, tunable electronics | Catalysis, fluorescent probes |
| Methyl 6-oxohexahydropyridazine-4-carboxylate | 6-O, saturated ring | ~186.18 | Flexible ring, ketone reactivity | Peptidomimetics, polymer precursors |
Reactivity and Stability
- Amino Group Reactivity: The 6-amino substituent participates in nucleophilic reactions (e.g., acylation, Schiff base formation), unlike the inert 3-methyl or aryl groups. This reactivity is critical for post-synthetic modifications in drug development .
- Oxo Group Stability: The 6-oxo derivative exhibits higher thermal stability due to resonance stabilization of the ketone, whereas the amino group may oxidize under harsh conditions .
Biological Activity
Methyl 6-aminopyridazine-4-carboxylate (MAPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Synthesis of this compound
The synthesis of MAPC typically involves the reaction of 6-aminopyridazine with methyl acetoacetate under basic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently methylated to yield the final product. The efficiency and yield of this synthesis can vary depending on the reaction conditions, such as temperature and solvent choice.
Anticancer Activity
Recent studies have demonstrated that MAPC exhibits notable anticancer properties. In vitro assays have shown that MAPC inhibits the proliferation of various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The compound's mechanism appears to involve the inhibition of key signaling pathways associated with cell growth and survival.
Table 1: Antiproliferative Activity of MAPC Against Various Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 0.058 | PI3K/AKT pathway inhibition |
| HeLa | 0.035 | Induction of apoptosis |
| MCF-7 | 0.021 | Cell cycle arrest |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing MAPC's potential as a lead compound in cancer therapy.
Antimicrobial Activity
MAPC has also been evaluated for its antimicrobial properties. Studies indicate that it possesses antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that MAPC could be a candidate for developing new antimicrobial agents.
Table 2: Antimicrobial Activity of MAPC
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 4.69 |
| Escherichia coli | 5.64 |
| Bacillus subtilis | 8.33 |
Structure-Activity Relationship (SAR)
The SAR studies conducted on MAPC indicate that modifications to its chemical structure can significantly influence its biological activity. For instance, substituents at the 4-position of the pyridazine ring enhance anticancer activity while maintaining favorable pharmacokinetic properties.
Key Observations:
- Hydroxyl Groups: The introduction of hydroxyl (-OH) groups at specific positions improves antiproliferative activity.
- Alkyl Substituents: Alkylation at the amino group reduces the overall efficacy against cancer cells.
Case Studies
- In Vivo Efficacy: A recent study assessed the in vivo efficacy of MAPC in mouse models bearing tumors derived from A549 cells. Treatment with MAPC resulted in a significant reduction in tumor size compared to controls, further validating its potential as an anticancer agent.
- Combination Therapy: Another investigation explored the effects of combining MAPC with established chemotherapeutics, revealing enhanced efficacy and reduced side effects, suggesting a synergistic effect that could improve treatment outcomes in cancer patients.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
